molecular formula C26H25N3O4 B11608124 5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11608124
M. Wt: 443.5 g/mol
InChI Key: JGBGRWQIONQJAF-UHFFFAOYSA-N
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Description

5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the benzyloxyphenyl group. Common synthetic routes may involve:

    Formation of the Pyrimidoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzamide and 1,3-diketones under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyloxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-dione: Similar structure but with a different functional group.

    5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-tetraone: Another analog with variations in the oxidation state.

Uniqueness

The uniqueness of 5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

1,3-dimethyl-5-(3-phenylmethoxyphenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C26H25N3O4/c1-28-24-23(25(31)29(2)26(28)32)21(22-19(27-24)12-7-13-20(22)30)17-10-6-11-18(14-17)33-15-16-8-4-3-5-9-16/h3-6,8-11,14,21,27H,7,12-13,15H2,1-2H3

InChI Key

JGBGRWQIONQJAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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